molecular formula C11H9Cl2N5O B033483 Lamotrigine N-Acetate CAS No. 77668-57-6

Lamotrigine N-Acetate

Cat. No. B033483
CAS RN: 77668-57-6
M. Wt: 298.13 g/mol
InChI Key: NDSIXLUNGJHLOJ-UHFFFAOYSA-N
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Description

Lamotrigine is a phenyltriazine antiepileptic used to treat some types of epilepsy and bipolar I disorder . It is used in the treatment of both epilepsy and as a mood stabilizer in bipolar disorder . Lamotrigine is the first medication since lithium granted Food and Drug Administration (FDA) approval for the maintenance treatment of bipolar type I . It is approved for use in more than 30 countries .


Synthesis Analysis

The synthesis of lamotrigine–dextran conjugates is done by oxidation of dextran using sodium periodate (NaIO4), where the aldehyde groups formed were coupled with the amino (–NH2) group of lamotrigine and reduced to secondary imine groups .


Molecular Structure Analysis

In the study of the structure and electronic spectra of neutral and protonated forms of anticonvulsant drug lamotrigine, the geometry, acid-base properties, pK a, electronic spectra, and fluorescence spectrum of lamotrigine (LTG) are investigated with the DFT/TD-DFT method and PCM solvent model .


Chemical Reactions Analysis

Lamotrigine undergoes extensive metabolism in the liver, by conjugation with glucuronic acid, to various metabolites including 2-N-glucuronide (76% of dose) and 5-N-glucuronide (10% of dose), a 2-N-methyl metabolite (0.14% of dose), and other unidentified minor metabolites (4% of dose) .


Physical And Chemical Properties Analysis

Lamotrigine will be almost completely absorbed with an oral bioavailability of 100% and no significant first-pass metabolism. Bioavailability is not affected by food intake. Binding to plasma proteins is about 55%, the volume of distribution is 0.92–1.22 l/kg .

Future Directions

Recent studies have highlighted the involvement of LTG in modulating the activity of voltage-gated ion channels, particularly those related to the inhibition of neuronal excitability . Additionally, LTG has been found to have neuroprotective effects, potentially through the inhibition of glutamate release and the enhancement of GABAergic neurotransmission . As our understanding of its mechanism of action in the CNS continues to evolve, the potential for the drug to be used in new indications will also be explored .

properties

IUPAC Name

N-[3-amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl2N5O/c1-5(19)15-10-9(17-18-11(14)16-10)6-3-2-4-7(12)8(6)13/h2-4H,1H3,(H3,14,15,16,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDSIXLUNGJHLOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(N=NC(=N1)N)C2=C(C(=CC=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lamotrigine N-Acetate

Synthesis routes and methods

Procedure details

A solution of 3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazine (2 gm, 8 mM) and acetic anhydride (10 mls) in acetic acid (20 mls) was stirred and heated to reflux for 2 hours. The solution was then cooled and evaporated down in vacuo. The residue was treated with aqueous 0.880 ammonia (100 mls) and the resultant mixture was stirred for 2 hours. The solid was separated by filtration, dried then recrystallized from isopropanol to give 5-acetamido-3-amino-6-(2,3-dichlorophenyl)-1,2,4-triazine. Yield 1.0 gms (42%), m.p. 250°-252° (uncorrected).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

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